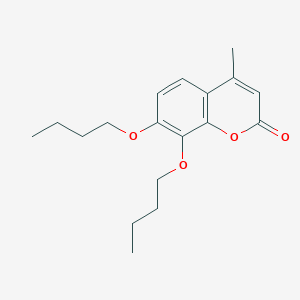
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAPS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide may also modulate the activity of other enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has been shown to exert a range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has also been shown to modulate the activity of neurotransmitters and receptors involved in pain perception and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide also exhibits a high degree of stability and solubility in various solvents, making it suitable for use in a range of experimental settings.
However, there are also some limitations associated with the use of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide may also exhibit off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide. Another area of focus is the investigation of the potential use of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to elucidate the precise mechanism of action of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide and to identify its molecular targets.
Conclusion
In conclusion, N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to exhibit a range of biochemical and physiological effects. Despite some limitations, N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has several advantages for lab experiments and holds promise for future research into the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide involves the reaction of 4-methoxyaniline with phenylacetyl chloride in the presence of a base, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is obtained after purification by recrystallization.
Propiedades
Fórmula molecular |
C21H19NO4S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H19NO4S/c1-26-19-14-12-18(13-15-19)22(21(23)16-17-8-4-2-5-9-17)27(24,25)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
Clave InChI |
NJPAETOGDMZFTM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


